2',5'-Dideoxycytidine
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Overview
Description
2’,5’-Dideoxycytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. It is structurally similar to cytidine but lacks hydroxyl groups at the 2’ and 5’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxycytidine typically involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction. This method allows for the high-yield conversion of modified nucleosides to their corresponding 5’-N-triphosphates . The reaction conditions often include the use of trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris).
Industrial Production Methods: Industrial production of 2’,5’-Dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dideoxycytidine undergoes various chemical reactions, including substitution and reduction. The compound can be phosphorylated to form its triphosphate analog, which is a crucial intermediate in many biochemical processes .
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles such as azides or amines.
Reduction Reactions: Often employ reducing agents like triphenylphosphine in the presence of water.
Major Products: The major products formed from these reactions include 2’,5’-dideoxycytidine triphosphate and other phosphorylated derivatives, which are essential for various biochemical applications .
Scientific Research Applications
2’,5’-Dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’,5’-Dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the DNA strand. This property makes it a potent inhibitor of viral replication, particularly in the case of HIV . The compound targets viral reverse transcriptase, competing with natural nucleotides and leading to the termination of viral DNA synthesis .
Comparison with Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.
2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.
Comparison: 2’,5’-Dideoxycytidine is unique due to the absence of hydroxyl groups at both the 2’ and 5’ positions, which imparts distinct biochemical properties. Unlike 2’,3’-Dideoxycytidine, which is primarily used in HIV treatment, 2’,5’-Dideoxycytidine has broader applications in both research and industrial settings .
Properties
CAS No. |
5174-25-4 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14)/t5-,6+,8-/m1/s1 |
InChI Key |
LWMIPKUFUQWBMO-GKROBHDKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O |
Canonical SMILES |
CC1C(CC(O1)N2C=CC(=NC2=O)N)O |
Origin of Product |
United States |
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